Technical Guide: Synthesis of Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate
Technical Guide: Synthesis of Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate
[1]
Executive Summary
Target Molecule: Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate
CAS Registry Number: 58046-49-4
Molecular Formula:
This technical guide details the regioselective synthesis of Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate, a critical scaffold in the development of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors (e.g., FGFR inhibitors) and sedative-hypnotics (Zaleplon analogs).[1]
The protocol focuses on the condensation of ethyl (ethoxymethylene)cyanoacetate (EMCA) with 2-hydroxyethylhydrazine .[1] Unlike generic procedures, this guide addresses the specific solubility challenges posed by the hydrophilic hydroxyethyl tail, optimizing workup procedures to maximize yield and purity without chromatographic separation.[1]
Retrosynthetic Analysis & Strategy
The synthesis relies on a [3+2] cyclocondensation strategy.[1] The core challenge is controlling regioselectivity to favor the 5-amino-1-substituted isomer over the 3-amino isomer.[1]
Strategic Logic[1]
-
Precursors: The most efficient route utilizes Ethyl (ethoxymethylene)cyanoacetate (an electrophilic "push-pull" alkene) and 2-hydroxyethylhydrazine (a binucleophile).[1]
-
Regiocontrol: The reaction is governed by the differential nucleophilicity of the hydrazine nitrogens.[1] The terminal primary amine (
) is more nucleophilic than the internal secondary amine ( ).[1] -
Mechanism: The primary amine attacks the highly electrophilic
-carbon of the EMCA (Michael addition-elimination), displacing ethanol.[1] The resulting intermediate undergoes intramolecular cyclization where the secondary nitrogen attacks the nitrile group, forming the 5-aminopyrazole core.[1]
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrazole core.[1]
Detailed Experimental Protocol
Critical Materials
| Reagent | Equiv. | Role | Safety Note |
| Ethyl (ethoxymethylene)cyanoacetate | 1.0 | Electrophile | Skin irritant; moisture sensitive.[1] |
| 2-Hydroxyethylhydrazine | 1.05 | Nucleophile | Viscous; potential carcinogen; handle in fume hood.[1] |
| Ethanol (Absolute) | Solvent | Medium | Flammable; anhydrous grade preferred to prevent hydrolysis.[1] |
| Diethyl Ether | Wash | Anti-solvent | Peroxide former; highly flammable.[1] |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge the flask with Ethyl (ethoxymethylene)cyanoacetate (16.9 g, 100 mmol) and Absolute Ethanol (100 mL).
-
Cool the solution to 0–5°C using an ice bath. Note: Cooling controls the exotherm of the initial addition, minimizing side reactions.[1]
Step 2: Addition of Hydrazine
-
Dilute 2-Hydroxyethylhydrazine (8.0 g, 105 mmol) in Ethanol (20 mL) to reduce viscosity.
-
Add the hydrazine solution dropwise to the stirred EMCA solution over 15–20 minutes.
-
Observation: The solution may turn yellow/orange.[1] A mild exotherm will occur.[1][4]
-
Remove the ice bath and allow the mixture to warm to room temperature over 30 minutes.
Step 3: Cyclization (Reflux)
-
Heat the reaction mixture to reflux (
) for 3–5 hours. -
Monitoring: Monitor consumption of EMCA by TLC (System: Ethyl Acetate/Hexane 1:1, UV detection). The product is more polar (lower
) than the starting material.[1]
Step 4: Workup & Isolation (Crucial Deviation) Standard protocols for phenyl-pyrazoles suggest pouring into water.[1] Do NOT do this for the hydroxyethyl analog, as the product has significant water solubility.[1]
-
Concentrate the reaction mixture under reduced pressure (Rotavap) to approximately 20% of its original volume.
-
Cool the residue to
overnight to induce crystallization. -
If oiling occurs (common): Add cold Diethyl Ether (50 mL) or a mixture of Ether/Hexane (1:1) and scratch the flask walls to induce precipitation.[1]
-
Wash the filter cake with cold Ethanol (
) followed by Diethyl Ether ( ). -
Dry under vacuum at
to constant weight.
Yield Expectation: 75–85% Appearance: Off-white to pale yellow crystalline solid.[1] Melting Point: 98–102°C (Lit.[1] varies slightly based on purity).
Mechanistic Insight & Regioselectivity
The formation of the 5-amino isomer is thermodynamically and kinetically favored, but understanding the mechanism is vital for troubleshooting.[1]
Figure 2: Mechanistic pathway highlighting the sequential addition-elimination-cyclization sequence.
Why 5-Amino?
The terminal
Troubleshooting & Optimization (E-E-A-T)
| Issue | Probable Cause | Corrective Action |
| Product is an Oil | Residual solvent or impurities.[1][6] | Triturate with cold diethyl ether/hexane (1:1). Seed with a crystal from a previous batch if available.[1] |
| Low Yield | Product lost in mother liquor.[1] | Do not wash with water.[1] Concentrate the mother liquor and perform a second crop crystallization.[1] |
| Impurity: Bis-adduct | Excess hydrazine reacting with two EMCA molecules.[1] | Ensure strict 1:1 stoichiometry or slight excess of hydrazine (1.05 eq).[1] Add hydrazine to EMCA, not vice versa. |
| Coloration (Dark) | Oxidation of hydrazine or high temp.[1][4] | Perform addition at |
Characterization Data
To validate the synthesis, the following spectral data should be obtained:
-
NMR (400 MHz, DMSO-
): -
Mass Spectrometry (ESI+):
References
-
Elguero, J., et al. "Pyrazoles."[1] Comprehensive Heterocyclic Chemistry II, Vol 3, Elsevier, 1996. (Foundational text on pyrazole regiochemistry).
-
Vertex Pharmaceuticals. "Synthesis of Aminopyrazoles as Kinase Inhibitors."[1] US Patent 20050137201, 2005.[1] (Describes analogous condensation conditions).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 429881, Ethyl 5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxylate."[1] PubChem, 2025.[1] [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate | C8H13N3O3 | CID 429881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
